Kaempferide Cytotoxicity in Cervical Cancer: 10.9-Fold Superior Potency Versus Closest Structural Analog
In a direct head-to-head comparison of four flavonoids co-isolated from Chromolaena odorata, kaempferide demonstrated an IC₅₀ of 16 μM against HeLa cervical cancer cells, compared to acacetin (IC₅₀ = 174 μM), dihydrokaempferide (IC₅₀ > 200 μM), and isosakuranetin (IC₅₀ > 200 μM) [1]. Kaempferide was 10.9-fold more potent than the next most active compound (acacetin) and exhibited >12.5-fold greater potency than the remaining analogs. Importantly, kaempferide was non-toxic to rapidly dividing normal human fibroblasts up to 100 μM, establishing a therapeutic window of at least 6.25-fold between cancer cell cytotoxicity and normal cell toxicity [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against cervical cancer HeLa cells |
|---|---|
| Target Compound Data | 16 μM |
| Comparator Or Baseline | Acacetin (174 μM); Dihydrokaempferide (>200 μM); Isosakuranetin (>200 μM) |
| Quantified Difference | 10.9-fold more potent than acacetin; >12.5-fold more potent than other analogs |
| Conditions | MTT assay; HeLa cervical cancer cell line; compounds co-isolated and tested in parallel |
Why This Matters
Selection of kaempferide over acacetin or other co-occurring flavonoids provides a >10-fold potency advantage in cervical cancer models, reducing required compound mass for experimental workflows and enabling lower working concentrations.
- [1] Nath LR, Gorantla JN, Joseph SM, et al. Kaempferide, the most active among the four flavonoids isolated and characterized from Chromolaena odorata, induces apoptosis in cervical cancer cells while being pharmacologically safe. RSC Advances. 2015;5:100912-100922. View Source
